molecular formula C22H20N2 B13749161 1,2-Diphenyl-1H-indole-3-ethylamine CAS No. 28856-24-8

1,2-Diphenyl-1H-indole-3-ethylamine

Cat. No.: B13749161
CAS No.: 28856-24-8
M. Wt: 312.4 g/mol
InChI Key: RUAJRKRPPGDWBK-UHFFFAOYSA-N
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Description

1,2-Diphenyl-1H-indole-3-ethylamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in modulating pro-inflammatory cytokine production, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-phenylhydrazine with acetophenone to form the indole core, followed by alkylation with ethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-1H-indole-3-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1,2-Diphenyl-1H-indole-3-ethylamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in modulating cytokine production, which is crucial in inflammatory responses.

    Medicine: Potential therapeutic agent for treating inflammatory diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-1H-indole-3-ethylamine involves its interaction with specific molecular targets, such as interleukin-1 receptors (IL-1Rs). The compound modulates the binding affinity of interleukin-1 beta (IL-1β) to its receptors, thereby influencing the production of pro-inflammatory cytokines like IL-6 and IL-8. This modulation can either enhance or diminish cytokine production depending on the specific derivatives and conditions used .

Comparison with Similar Compounds

Similar Compounds

    1,2-Diphenyl-1H-indole-3-ylmethanamine: Similar structure but with a methanamine group instead of ethylamine.

    1,2-Diphenyl-1H-indole-3-acetic acid: Contains an acetic acid group at the 3-position.

    1,2-Diphenyl-1H-indole-3-carboxaldehyde: Features a carboxaldehyde group at the 3-position.

Uniqueness

1,2-Diphenyl-1H-indole-3-ethylamine is unique due to its specific ethylamine substitution at the 3-position, which imparts distinct biological activities, particularly in modulating cytokine production. This makes it a valuable compound for research in inflammation and immune response .

Properties

CAS No.

28856-24-8

Molecular Formula

C22H20N2

Molecular Weight

312.4 g/mol

IUPAC Name

2-(1,2-diphenylindol-3-yl)ethanamine

InChI

InChI=1S/C22H20N2/c23-16-15-20-19-13-7-8-14-21(19)24(18-11-5-2-6-12-18)22(20)17-9-3-1-4-10-17/h1-14H,15-16,23H2

InChI Key

RUAJRKRPPGDWBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C4=CC=CC=C4)CCN

Origin of Product

United States

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